Product packaging for N-ethyl-2-methyl-N-phenylbenzamide(Cat. No.:)

N-ethyl-2-methyl-N-phenylbenzamide

Cat. No.: B250316
M. Wt: 239.31 g/mol
InChI Key: DABIHBTWUDISNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-phenylbenzamide is a substituted benzamide compound of significant interest in advanced chemical synthesis and research development. As a disubstituted benzamide, its structure features both N-ethyl and N-phenyl groups on the amide nitrogen, alongside an ortho-methyl substituent on the benzoyl ring. This specific molecular architecture makes it a valuable scaffold and intermediate in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules and for studying structure-activity relationships . Benzamide derivatives are frequently explored in scientific R&D for their diverse biological activities and physicochemical properties. Researchers utilize this compound primarily as a key building block in synthetic chemistry. It serves as a precursor in methodologies such as transition-metal catalyzed cross-couplings and other C-H/C-N functionalization reactions to construct novel chemical entities . Its application extends to the field of chemical biology, where similar compounds are used in the development and optimization of potential therapeutic agents. While the precise mechanism of action for this specific analog is subject to ongoing investigation, related N-substituted benzamides are known to interact with various biological targets, including enzymes and receptors, making them a fruitful area for discovery research. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B250316 N-ethyl-2-methyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-ethyl-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3

InChI Key

DABIHBTWUDISNC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Methyl N Phenylbenzamide

Synthetic Pathways for N-ethyl-2-methyl-N-phenylbenzamide Core Structure

The synthesis of the this compound core structure hinges on the formation of a tertiary amide bond between an N-ethylaniline moiety and a 2-methylbenzoyl group. This can be achieved through various established synthetic strategies.

Amide Bond Formation Strategies for N-phenylbenzamides

The crucial step in synthesizing N-phenylbenzamides is the creation of the amide (C-N) bond. This is typically accomplished by reacting a carboxylic acid derivative with an amine. For this compound, the reaction would involve N-ethylaniline and 2-methylbenzoic acid or its activated form, 2-methylbenzoyl chloride.

Several modern coupling reagents have been developed to facilitate this transformation efficiently under mild conditions. Carbodiimides are among the most common activators for the carboxylic acid. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in conjunction with polyethylene (B3416737) glycol (PEG-400) as a reaction medium has been shown to be an efficient system for promoting amide bond formation at room temperature. cbijournal.com The PEG-400 can act as both a catalyst and a solvent, enhancing reaction rates. cbijournal.com Other common carbodiimide-based methods include using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. researchgate.net

A classic and direct method involves the Schotten-Baumann reaction, where an acid chloride (e.g., 2-methylbenzoyl chloride) is reacted with the amine (N-ethylaniline) in the presence of a base, such as triethylamine (B128534) (TEA) or aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct. arkat-usa.org Alternatively, thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to the acid chloride in situ, which then reacts with the amine. researchgate.net Another reported strategy for synthesizing N-phenylbenzamides involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine. researchgate.net

Table 1: Comparison of Selected Coupling Reagents for Amide Bond Formation This table is generated based on data for general amide synthesis and may be applicable to the target compound.

Coupling System Reaction Time Yield (%) Conditions Source
EDC·HCl / PEG-400 8 h 85 Room Temperature cbijournal.com
DCC / PEG-400 8 h 60 Room Temperature cbijournal.com
DIC / HOBt 5 h 60-70 Room Temperature researchgate.net
SOCl₂ / TEA 6 h 60-70 0°C to Room Temp researchgate.net

Stereoselective Synthesis Approaches for this compound Analogues

The structure of this compound features an ortho-substituent on the benzoyl ring and a tertiary amide nitrogen. This arrangement can lead to hindered rotation around both the N-phenyl (N-C(aryl)) bond and the amide (CO-N) bond. Such restricted rotation can give rise to atropisomerism, a form of axial chirality where the stereoisomers can be isolated. arkat-usa.orgrsc.org

Research on related N-substituted benzanilides has shown that the presence of ortho substituents is a key factor in creating a high enough rotational barrier to observe and isolate atropisomers. arkat-usa.org The synthesis of such analogues would not necessarily require a chiral reagent but could involve the separation of the resulting diastereomers or enantiomers by chiral chromatography. The manifestation of this phenomenon can be detected by techniques like NMR spectroscopy, where diastereotopic protons may show distinct signals. For example, in a study of N-(2-[N'-phenyl-N'-acetamidomethyl])benzanilides, compounds with an ortho substituent on the acetanilide (B955) moiety exhibited a doublet signal for the diastereotopic hydrogens of the CH₂ group, confirming their chiral nature. arkat-usa.org

Furthermore, the amide bond itself can exist in cis and trans conformations. While secondary amides like benzanilide (B160483) prefer a trans conformation, the introduction of a substituent on the nitrogen (as in N-methyl-N-phenylbenzamides) can shift the preference towards a cis geometry to minimize steric hindrance. rsc.org The specific stereochemical outcome in this compound would depend on the interplay of steric effects from the N-ethyl and the ortho-methyl groups.

Precursor Synthesis and Functional Group Interconversions

The primary precursors for the synthesis of this compound are N-ethylaniline and 2-methylbenzoic acid (or its acid chloride).

Synthesis of N-ethylaniline:

Reductive Amination: A common laboratory and industrial method involves the reductive amination of aniline (B41778). One approach uses aniline, acetaldehyde, and a hydrogen donor in an alcohol-water solvent system, facilitated by a catalyst and ultrasound irradiation, which allows the reaction to proceed at normal pressure and low temperatures. google.com

Direct Alkylation: N-ethylaniline can be synthesized by the direct alkylation of aniline using ethylating agents like ethyl halides or diethyl sulfate (B86663) in the presence of a base. chemblink.com

From Nitrobenzene (B124822): A one-pot synthesis has been developed starting from nitrobenzene and ethanol (B145695). Over a Raney Ni catalyst, the nitrobenzene is first reduced to aniline, which is then N-alkylated in situ by the ethanol to yield N-ethylaniline with high selectivity. sciengine.com

Synthesis of 2-methylbenzoyl chloride: The most straightforward method for preparing 2-methylbenzoyl chloride is by treating 2-methylbenzoic acid (o-toluic acid) with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose; the reaction involves heating the acid with excess thionyl chloride, followed by removal of the excess reagent and byproducts (HCl and SO₂) by distillation. prepchem.comprepchem.com The resulting 2-methylbenzoyl chloride is often used without further purification. prepchem.com Other reagents like phosphorus pentachloride or phosgene (B1210022) can also be employed. google.com

Table 2: Summary of Precursor Synthesis Methods

Precursor Starting Material(s) Reagents/Conditions Key Features Source(s)
N-ethylaniline Aniline, Acetaldehyde Hydrogen donor, catalyst, ultrasound Low temperature and pressure google.com
N-ethylaniline Nitrobenzene, Ethanol Raney Ni catalyst, 413 K One-pot synthesis sciengine.com
2-methylbenzoyl chloride 2-methylbenzoic acid Thionyl chloride (SOCl₂) Common, high-yielding method prepchem.com

Chemical Modification and Derivatization Strategies for this compound Analogues

The this compound scaffold can be modified at two primary locations: the N-phenyl moiety and the benzoyl ring. Such derivatizations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the molecule's physical properties.

Substituent Effects on the N-phenyl Moiety

The electronic nature of substituents on the N-phenyl ring significantly influences the properties of the benzanilide system. Studies on the ultraviolet absorption spectra of N-(4-substituted phenyl)-benzamides have provided detailed insights into these effects.

Electron-donating groups (e.g., -OCH₃, -CH₃) attached to the N-phenyl ring increase the electron density on the amide nitrogen atom through resonance (+R effect). This leads to a bathochromic (red) shift in the UV absorption maximum compared to the unsubstituted parent compound.

Electron-withdrawing groups (e.g., -Cl, -Br, -CN, -NO₂) also produce bathochromic shifts. This suggests that these substituents destabilize both the ground and excited states of the molecule, thereby decreasing the absorption frequencies. The electronic behavior of the amide nitrogen appears to differ depending on whether the substituent is electron-releasing or electron-withdrawing.

These electronic perturbations can affect the reactivity of the entire molecule, its binding affinity to biological targets, and its conformational preferences. For example, in a series of N-benzamidothiourea based anion sensors, electronic communication between a substituent on the N-phenyl ring and the rest of the molecule was found to be dependent on the molecular conformation, which could be altered by anion binding. xmu.edu.cn

Structural Variations on the Benzoyl Ring

Modifications to the benzoyl ring, which in the target compound contains a 2-methyl group, are critical for exploring the chemical space around the core structure. The position and nature of substituents on this ring can have a profound impact on biological activity.

In a study of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives as potential inhibitors of Trypanosoma brucei, the effect of varying the benzoyl portion was systematically assessed. nih.gov The key findings from this research include:

The unsubstituted benzoyl derivative was the least active compound in the series.

Among mono-substituted isomers, the 2-substituted (ortho) benzoyl analogues were consistently the most active. For example, the 2-chlorobenzoyl derivative was significantly more potent than the 3-chloro and 4-chloro isomers. Similarly, the 2-methyl derivative was 14-fold more active than its 4-methyl counterpart. nih.gov

This highlights the strategic importance of the ortho-substitution pattern present in this compound. This effect may be due to steric factors that lock the molecule into a specific, biologically active conformation, or it could be related to direct interactions with a binding site. Further derivatization could involve introducing other groups at the ortho-position or adding substituents at other positions (3, 4, 5, or 6) on the benzoyl ring to probe for additional interactions. For instance, syntheses of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide show how the benzoyl ring can be readily functionalized to create esters and hydrazones. lew.ro

Modifications of the N-alkyl Side Chains

The N-alkyl side chains of N-arylbenzamides, such as the N-ethyl group in this compound, represent a key site for structural modification to modulate the compound's physicochemical and biological properties. Synthetic strategies targeting this position often involve the initial synthesis of a secondary amide precursor followed by alkylation, or the direct use of various N-substituted anilines in the amide bond formation step.

Research on analogous N-phenylbenzamide scaffolds demonstrates common approaches to modifying the N-alkyl moiety. One primary method involves the nucleophilic substitution reaction on a precursor secondary amine (N-methyl-N-phenylbenzamide). nih.gov To achieve N-alkylation, the secondary amide is typically treated with an alkylating agent, such as an alkyl halide (e.g., iodomethane, n-propyl iodide), in the presence of a mild base like sodium bicarbonate (NaHCO₃). nih.gov The use of a mild base is crucial to prevent the cleavage of the relatively stable amide bond during the reaction. nih.gov This approach allows for the introduction of various alkyl groups, including methyl, ethyl, and larger substituents, onto the nitrogen atom.

The choice of the N-alkyl substituent can significantly influence the compound's activity, often due to steric constraints within a biological target's binding site. For instance, in a related series of 2-amidinophenylbenzamides, the replacement of an N-ethyl group with a smaller N-methyl group did not significantly alter one measure of activity but markedly improved another, while introducing a larger N-isopropyl substituent led to a decrease in potency. acs.org This suggests that the space around the N-alkyl group is sterically restricted. The loss of potency was also observed when the alkyl group was replaced with a phenyl group, further supporting the steric hindrance argument. acs.org

Furthermore, studies on other N-substituted benzamides have explored a wide range of modifications. For example, in the development of inhibitors for the Wip1 phosphatase, various alkyl and cycloalkyl groups were introduced at the N-position of aminobenzamides to probe structure-activity relationships. nih.gov These syntheses often start from commercially available materials and employ methods like reductive amination to attach different groups to the nitrogen. nih.gov

Precursor/ReactantReagent(s)ModificationResulting GroupReference
N-methyl-N-phenylbenzamideIodomethane (MeI), NaHCO₃MethylationN-methyl nih.gov
N-methyl-N-phenylbenzamiden-Propyl Iodide (n-PrI), NaHCO₃PropylationN-propyl nih.gov
N-ethyl piperazine (B1678402) analogN-methyl piperazineSubstitutionN-methyl acs.org
N-ethyl piperazine analogN-isopropyl piperazineSubstitutionN-isopropyl acs.org

Reactivity Profiles and Chemical Stability of this compound Derivatives

The chemical stability of this compound, particularly the integrity of its amide bond, is a critical factor for its application and persistence. The reactivity is largely centered around the amide linkage, which can be susceptible to cleavage under certain conditions.

Hydrolytic Stability of the Amide Bond under Acidic and Basic Conditions

The amide bond is generally recognized as being stable; however, it is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a significant rate. orgsyn.org This reaction cleaves the amide bond to yield the corresponding carboxylic acid (2-methylbenzoic acid) and amine (N-ethylaniline).

In the context of related N-phenylbenzamide derivatives, the amide linker has been identified as a potential liability in biological systems, where hydrolysis can lead to a loss of activity. nih.govscienceopen.comresearchgate.net While direct experimental data on the hydrolytic stability of this compound is not extensively detailed in the reviewed literature, analogies can be drawn from structurally similar compounds. For example, related benzamides are known to undergo hydrolysis to form carboxylic acids and amines.

Strategies to modulate hydrolytic stability have been explored. For instance, inserting a methylene (B1212753) (CH₂) group between the carbonyl and the nitrogen of the amide linker has been investigated as a method to increase stability against in vivo hydrolysis. nih.govscienceopen.com

Mild reaction conditions are often sought to selectively cleave other functional groups, like esters, in the presence of an amide. The amide bond's robustness compared to an ester bond allows for selective hydrolysis of the latter using mild alkaline conditions, such as sodium bicarbonate or dilute sodium hydroxide at room temperature, without affecting the amide. researchgate.net This highlights the relative stability of the amide bond under less forcing conditions.

ConditionReactantsProductsNotesReference
Acidic HydrolysisThis compound, H₃O⁺, Heat2-methylbenzoic acid, N-ethylanilinium ionCleavage of the amide bond. orgsyn.org orgsyn.org
Basic HydrolysisThis compound, OH⁻, Heat2-methylbenzoate, N-ethylanilineCleavage of the amide bond. orgsyn.org orgsyn.org

Other Relevant Chemical Transformations and Degradation Pathways

Beyond hydrolysis, this compound and its derivatives can potentially undergo other chemical transformations and degradation processes. The specific pathways depend on the chemical environment, including the presence of catalysts, heat, or other reactive species.

For benzamide structures containing other functional groups, specific reactions have been reported. For example, a related compound, 2-mercapto-N-methyl-N-phenylbenzamide, can undergo desulfurization when treated with molybdenum hexacarbonyl. While this compound lacks a thiol group, this illustrates how other parts of the molecule can be reactive.

Thermal degradation of polymers containing N-phenylamide structures, such as poly(N-phenylpropionamide), has been shown to proceed via free radical mechanisms. researchgate.net At elevated temperatures, this can lead to the formation of various degradation products, including benzene (B151609) and aniline, through radical abstraction of hydrogen. researchgate.net

Copper-catalyzed reactions have been used in the synthesis of N-substituted benzamides from phenylacetic acids, involving a degradation-based amidation process. rsc.org This type of transformation highlights the potential for metal-mediated cleavage and formation of the amide bond under specific catalytic conditions.

Furthermore, bromination of the aromatic rings is a possible chemical transformation. Depending on the promoter used, site-selective bromination can occur on either the benzoyl or the N-phenyl ring of N-methyl-N-phenylbenzamide. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of N-ethyl-2-methyl-N-phenylbenzamide. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton framework of the molecule. lew.rorsc.orgresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. rsc.org For instance, the protons of the ethyl group and the methyl group on the benzoyl ring will have distinct chemical shifts. The ethyl group typically displays a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling. The methyl group on the benzoyl ring will appear as a singlet. The aromatic protons on both the phenyl and benzoyl rings will resonate in the downfield region, with their specific shifts and splitting patterns revealing their positions on the rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. lew.rodocbrown.info The carbonyl carbon of the amide group is particularly characteristic, appearing at a significantly downfield shift. The chemical shifts of the aromatic carbons and the carbons of the ethyl and methyl groups can be assigned based on established correlation tables and computational predictions. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for related benzamide (B126) structures.

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAromatic H7.0 - 8.5
¹H-CH₂- (Ethyl)~3.5 - 4.0 (quartet)
¹H-CH₃ (Ethyl)~1.1 - 1.3 (triplet)
¹HAr-CH₃ (Methyl)~2.4
¹³CC=O (Amide)~165 - 175
¹³CAromatic C~120 - 145
¹³C-CH₂- (Ethyl)~40 - 50
¹³CAr-CH₃ (Methyl)~20 - 25
¹³C-CH₃ (Ethyl)~12 - 15

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. lew.roresearchgate.net

In the IR spectrum of this compound, the most prominent absorption band is typically the C=O stretching vibration of the amide group, which appears in the region of 1630-1680 cm⁻¹. lew.robrieflands.com The N-H stretching vibration, if present in a primary or secondary amide, would be found in the 3200-3400 cm⁻¹ region; however, as a tertiary amide, this compound will lack this band. The C-N stretching vibration of the amide can be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appear just below 3000 cm⁻¹. rsc.org Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. brieflands.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. Aromatic ring breathing modes are typically strong in Raman spectra. The simultaneous activation of a vibrational mode in both IR and Raman spectra can indicate charge transfer interactions within the molecule. esisresearch.orgresearchgate.net

The following table summarizes key vibrational frequencies for this compound.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Technique
C=O StretchAmide1630 - 1680IR, Raman
Aromatic C-H StretchPhenyl, Benzoyl> 3000IR, Raman
Aliphatic C-H StretchEthyl, Methyl< 3000IR, Raman
Aromatic C=C StretchPhenyl, Benzoyl1400 - 1600IR, Raman
C-N StretchAmide1250 - 1350IR

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. lew.rorsc.orgnih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula from the measured mass. rsc.org

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used in conjunction with HRMS. nih.gov ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, which directly gives the molecular weight. nih.govrsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. springermedizin.de By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would include cleavage of the amide bond, loss of the ethyl group, and fragmentation of the aromatic rings.

X-ray Crystallography for Three-Dimensional Structure and Solid-State Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique reveals crucial structural parameters such as bond lengths, bond angles, and torsion angles. nih.gov Of particular interest in this compound would be the dihedral angle between the planes of the phenyl and benzoyl rings, as this conformation is influenced by steric hindrance from the ortho-methyl group. nih.gov In related structures, this dihedral angle can be significant. nih.gov

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable in analogues), van der Waals forces, and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the solid state and can influence the physical properties of the compound. For example, in similar benzanilides, N-H···O hydrogen bonding can link molecules into chains. nih.gov

Circular Dichroism Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. While this compound itself is not chiral, if chiral analogues were to be synthesized (for example, by introducing a chiral center in the ethyl group or by creating atropisomers due to restricted rotation), CD spectroscopy would be an essential tool for their characterization.

For chiral analogues of this compound, CD spectroscopy could be used to:

Determine the absolute configuration of the chiral centers.

Study conformational changes in solution.

Investigate the interactions of the chiral molecule with other chiral or achiral molecules.

The electronic transitions of the aromatic chromophores in the benzamide structure would give rise to characteristic CD signals, the sign and magnitude of which would be directly related to the stereochemistry of the analogue.

Computational Chemistry and Theoretical Modeling of N Ethyl 2 Methyl N Phenylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-phenylbenzamide derivatives to understand their fundamental properties. yale.eduresearchgate.net

For N-phenylbenzamides, the planarity of the amide group and the tilt angles between the two aromatic rings are critical conformational features. iucr.org In related molecules, DFT calculations have shown that the conformations observed in the solid crystal state can be slightly higher in energy (by approximately 2.5–3.2 kJ/mol) than the gas-phase optimized geometry, indicating that crystal packing forces can influence the molecular shape. iucr.org The presence of the ethyl and methyl groups on the nitrogen atom introduces additional steric hindrance and conformational complexity compared to a simple N-phenylbenzamide. The energy landscape would reveal the preferred orientations of these alkyl groups relative to the phenyl and benzoyl rings.

Table 1: Illustrative Conformational Energy Data for N-ethyl-2-methyl-N-phenylbenzamide This table presents hypothetical but representative data based on studies of similar molecules, as specific experimental or computational values for this exact compound are not readily available in the cited literature.

Conformer Dihedral Angle (Car-C-N-Car) Relative Energy (kJ/mol) Population (%) at 298 K
Global Minimum ~45° 0.00 75
Local Minimum 1 ~135° 5.0 15
Local Minimum 2 ~-45° 6.5 8

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.comirjweb.com

For N-phenylbenzamide derivatives, DFT calculations are used to determine the energies of these orbitals. rsc.org The HOMO is typically localized on the more electron-rich parts of the molecule, such as the N-phenyl group, while the LUMO is often found on the electron-deficient benzoyl moiety. The HOMO-LUMO gap for similar aromatic amides is typically in the range that reflects a stable molecule with moderate reactivity. irjweb.comresearchgate.net The electronic properties, and thus the HOMO-LUMO gap, are correlated with the biological activity of these compounds. yale.edu

Table 2: Calculated Frontier Orbital Energies for this compound This table presents representative DFT-calculated values for illustrative purposes, based on typical results for this class of compounds.

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.7

| HOMO-LUMO Gap (ΔE) | 4.8 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors representing different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). tandfonline.com

In this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for hydrogen bonding interactions. researchgate.netresearchgate.net The aromatic rings would exhibit regions of moderately negative potential above and below the plane, while the hydrogen atoms, particularly the amide proton (if present, though absent in this tertiary amide), would show positive potential. researchgate.net This analysis is crucial for understanding non-covalent interactions that govern ligand-receptor binding. nih.gov

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery and understanding the mechanism of action of bioactive molecules. For this compound, which has known insect repellent and toxicant properties, molecular docking can elucidate its interactions with specific protein targets in insects. plos.orgunl.eduoup.com

Studies have identified insect odorant-binding proteins (OBPs) as likely targets for repellent molecules. plos.org These proteins are found in the insect's sensory organs and are responsible for binding and transporting odorant molecules to olfactory receptors. Docking this compound into the binding pocket of an OBP from a mosquito species like Aedes aegypti would reveal the specific amino acid residues involved in the interaction. researchgate.net The binding affinity is estimated through a scoring function, which typically provides a value in kcal/mol. swu.edu.cnfrontiersin.org Interactions commonly involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues within the OBP's binding cavity. frontiersin.orgmdpi.com

Table 3: Predicted Binding Interactions of this compound with Aedes aegypti Odorant-Binding Protein (AgamOBP1) This table is illustrative, showing potential interactions based on the compound's structure and known OBP binding sites. Specific binding energy requires a dedicated computational study.

Interaction Type Key Amino Acid Residues Predicted Binding Energy (kcal/mol)
Hydrophobic (van der Waals) Phe58, Leu65, Ile91, Val116 -6.5 to -8.5
π-π Stacking Phe125

Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a view of the system's dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the complex, providing a trajectory that reveals the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.netmdpi.com

For the this compound-OBP complex, an MD simulation would assess the stability of the docked conformation. Key parameters analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD over the simulation time (e.g., 100 ns) suggests a stable complex. mdpi.comresearchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher fluctuations suggest greater flexibility. Residues at the binding site are expected to have lower fluctuations upon ligand binding. mdpi.comresearchgate.netmdpi.com

Binding Free Energy: Often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), this provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

Table 4: Representative Molecular Dynamics Simulation Data for the this compound-OBP Complex This table contains hypothetical data to illustrate the typical outputs of an MD simulation analysis.

Parameter Value Interpretation
Average Ligand RMSD 1.5 Å Stable binding within the protein pocket
Average Protein RMSF (Binding Site) 0.8 Å Reduced flexibility, indicating stable ligand interaction
Binding Free Energy (ΔGbind) -45 kcal/mol Strong, favorable binding
- van der Waals Energy -55 kcal/mol Major contributor to binding
- Electrostatic Energy -15 kcal/mol Contributes to binding

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. This compound has been included in QSAR studies aimed at discovering novel mosquito repellents. plos.orgresearchgate.net

These models are built using a set of known compounds (a training set) and their measured activities. Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. dnsgb.com.ua These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to charge distribution, dipole moment, and orbital energies.

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

For carboxamide repellents, QSAR studies have shown that descriptors related to molecular size, shape, and charge distribution are often critical for activity. researchgate.net The resulting QSAR model is a mathematical equation that can be used to predict the repellent activity of other compounds, including new derivatives of this compound, guiding the synthesis of more effective repellents. researchgate.net

Table 5: Key Descriptor Classes in QSAR Models for Carboxamide Repellent Activity

Descriptor Class Examples Relevance to this compound's Activity
Topochemical Atom-type counts, connectivity indices Reflects the importance of specific chemical features (e.g., amide group, aromatic rings) for interaction with the target. researchgate.net
Geometrical Molecular surface area, volume, shadow indices Relates the size and shape of the molecule to its ability to fit into the receptor's binding pocket. dnsgb.com.ua

| Quantum Chemical | Dipole moment, HOMO/LUMO energies | Describes the electronic nature of the molecule, which governs its interaction potential (e.g., electrostatic and hydrogen bonding). researchgate.net |

In Silico Prediction of Molecular Properties for Research Prioritization (e.g., ADME for drug-likeness)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to reduce the high attrition rates of drug candidates in later developmental stages. Computational, or in silico, methods provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule. For the N-phenylbenzamide class of compounds, researchers have employed various computational tools to predict their potential as therapeutic agents. nih.govresearchgate.net

Studies on different series of N-phenylbenzamide derivatives consistently utilize computational screening to evaluate their ADME profiles and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netnih.gov These rules are guidelines used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

For instance, in a study on new imidazole-based N-phenylbenzamide derivatives, the SwissADME program was used to computationally predict the ADME and drug-likeness properties. nih.govfrontiersin.org This program, provided by the Swiss Institute of Bioinformatics, is a widely used tool for these types of predictions. nih.govfrontiersin.org The research revealed that the designed derivatives had the potential for further development as anticancer agents based on their favorable ADME and drug-likeness profiles. nih.govresearchgate.net

Another computational approach involves the use of software like QikProp, which analyzes various physically significant descriptors and pharmacological properties. nih.gov This tool was used to assess benzimidazole (B57391) derivatives, some of which include the N-phenylbenzamide scaffold, for their ADME properties. nih.gov The results indicated that the studied compounds were in agreement with Lipinski's Rule of Five, suggesting their suitability as drug candidates. nih.gov

The types of predicted properties for N-phenylbenzamide derivatives in these studies often include:

Molecular Weight (MW): Affects diffusion and absorption.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for receptor binding and solubility.

Topological Polar Surface Area (TPSA): Relates to drug transport properties, including blood-brain barrier penetration.

Aqueous Solubility (LogS): A critical factor for absorption.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

The findings from these computational studies on N-phenylbenzamide derivatives are typically presented in data tables to allow for easy comparison and prioritization of compounds for synthesis and further biological evaluation.

Detailed Research Findings

While specific data for this compound is absent, research on analogous compounds provides insight into the expected properties. For example, a study on a series of imidazole-based N-phenylbenzamide derivatives evaluated their potential as anticancer agents. nih.govresearchgate.net The computational analysis of these derivatives showed that they possessed favorable ADME and drug-likeness characteristics, which supported their selection for further investigation. nih.govresearchgate.net

Similarly, computational predictions for other N-phenylbenzamide derivatives have been used to assess their potential as antibacterial and antifungal agents. researchgate.net In one such study, the predicted ADME properties indicated that while the compounds might not be suitable for oral administration due to low Caco-2 permeability, they could be promising for topical applications. researchgate.net The study also predicted that these compounds were not likely to be inhibitors of major metabolic enzymes like CYP2D6 and CYP3A4, suggesting a lower risk of certain drug-drug interactions. researchgate.net

These examples underscore the integral role of computational chemistry in modern medicinal chemistry for the N-phenylbenzamide class of compounds. By predicting key molecular properties, researchers can make more informed decisions about which derivatives to prioritize for synthesis and subsequent experimental validation, thereby streamlining the drug discovery process.

Interactive Data Tables of Predicted Molecular Properties for N-Phenylbenzamide Derivatives

The following tables present typical in silico predicted ADME and drug-likeness properties for representative N-phenylbenzamide derivatives from various research studies. This data illustrates the parameters used to assess the potential of these compounds for further development.

Table 1: Predicted Physicochemical and Lipophilicity Properties of Representative N-Phenylbenzamide Derivatives

Compound IDMolecular Weight ( g/mol )LogP (Consensus)Hydrogen Bond AcceptorsHydrogen Bond Donors
Derivative A313.332.8542
Derivative B347.773.2142
Derivative C358.322.7962
Derivative D327.363.2442

Data is hypothetical and representative of typical values found in studies on N-phenylbenzamide derivatives for illustrative purposes.

Table 2: Predicted Water Solubility and Pharmacokinetic Properties of Representative N-Phenylbenzamide Derivatives

Compound IDWater Solubility (LogS)GI AbsorptionBBB PermeantCYP2D6 Inhibitor
Derivative A-3.5HighNoNo
Derivative B-4.1HighNoNo
Derivative C-3.8HighNoNo
Derivative D-4.0HighNoNo

Data is hypothetical and representative of typical values found in studies on N-phenylbenzamide derivatives for illustrative purposes.

Table 3: Predicted Drug-Likeness of Representative N-Phenylbenzamide Derivatives

Compound IDLipinski #violationsBioavailability Score
Derivative A00.55
Derivative B00.55
Derivative C00.55
Derivative D00.55

Data is hypothetical and representative of typical values found in studies on N-phenylbenzamide derivatives for illustrative purposes.

Molecular Recognition and Intermolecular Interactions of N Ethyl 2 Methyl N Phenylbenzamide

Ligand-Protein Interaction Profiling

The N-phenylbenzamide scaffold is a common motif in molecules designed to interact with biological targets, including enzymes and receptors. mdpi.comscirp.org While specific protein interaction data for N-ethyl-2-methyl-N-phenylbenzamide is limited, its activity as an insect toxicant suggests it interacts with protein targets in organisms like Aedes aegypti. oup.com General principles of its interaction can be inferred from docking studies and structure-activity relationships of analogous compounds.

Molecular docking studies on a wide range of N-phenylbenzamide derivatives targeting various proteins, such as kinases and viral proteins, reveal common interaction patterns. scirp.orgmdpi.com The binding affinity is dictated by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking within the protein's active site. mdpi.com

Hydrophobic Interactions: The two phenyl rings, along with the ethyl and methyl groups, can occupy hydrophobic pockets within a binding site. These pockets are typically lined with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, Alanine, and Phenylalanine.

Hydrogen Bonding: Although the ligand cannot donate a strong hydrogen bond, its amide carbonyl oxygen is an effective hydrogen bond acceptor. It can form crucial hydrogen bonds with donor residues in the binding site, such as the side chains of Serine, Threonine, Tyrosine, or the backbone N-H of amino acids like Cysteine or Glutamate (B1630785). mdpi.com

π-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. They can also participate in cation-π interactions with positively charged residues like Arginine and Lysine, where the guanidinium (B1211019) or ammonium (B1175870) group stacks against the electron-rich π-face of the ligand's phenyl rings. nih.gov

For example, in studies of benzamide (B126) inhibitors of Venezuelan Equine Encephalitis Virus, the size of N-alkyl substituents was found to be critical, with larger groups like N-isopropyl adversely affecting potency, suggesting a significant spatial constraint in a sub-pocket of the binding site. acs.orgnih.gov This implies that the N-ethyl group of this compound would similarly need to fit within a specific hydrophobic subsite for effective binding.

Table 2: Predicted Ligand-Protein Interactions for this compound
Ligand MoietyInteraction TypePotential Interacting Protein Residues
Phenyl Ringsπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Amide Carbonyl (C=O)Hydrogen Bond (Acceptor)Ser, Thr, Tyr, Asn, Gln, Backbone N-H
Ethyl & Methyl GroupsHydrophobicAla, Val, Leu, Ile, Pro
Phenyl RingsCation-πArg, Lys

This compound possesses significant conformational flexibility due to several rotatable bonds: the C-N bonds of the amide, the N-C bond of the ethyl group, and the C-C bonds linking the phenyl rings to the amide core. This flexibility allows the molecule to adapt its shape to fit the specific topology of a protein binding site.

Upon entering a binding pocket, the molecule can undergo several conformational changes:

Rotation of Phenyl Rings: The dihedral angles between the two phenyl rings and the central amide plane are likely to adjust to maximize favorable interactions (e.g., π-stacking, hydrophobic contacts) and minimize steric clashes with the protein residues. Studies of related benzamides in different crystalline environments show that these angles can change to accommodate packing forces, and the same principle applies to protein binding. researchgate.netiucr.org

Orientation of the Ethyl Group: The ethyl group can rotate to position itself in a suitable hydrophobic sub-pocket, a key factor in determining binding affinity, as suggested by structure-activity relationship studies on analogous inhibitors. acs.orgnih.gov

This conformational adaptability is crucial for molecular recognition and is a key determinant of the compound's biological activity, allowing it to bind effectively to a target protein.

Role of Solvent Effects on Molecular Interactions and Binding Energetics

The influence of a solvent arises from its ability to interact with the solute molecule through various non-covalent forces, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The polarity of the solvent is a key determinant of these interactions. Theoretical studies on related organic π-conjugated ligands have shown that increasing solvent polarity can lead to the polarization and elongation of specific bonds within the molecule. For this compound, solvents with higher polarity are expected to interact more strongly with the polar amide group.

Computational approaches, such as Density Functional Theory (DFT) calculations combined with a Polarizable Continuum Model (PCM), are instrumental in predicting the behavior of molecules in different solvent environments. These models can estimate the Gibbs solvation energies, providing a quantitative measure of how favorably a molecule interacts with a solvent. For instance, in a study on bicalutamide, a molecule with some structural similarities, the Gibbs solvation energies were found to be significantly different in chloroform (B151607) (-41.26 ± 6.53 kJ/mol) and the more polar dimethyl sulfoxide (B87167) (DMSO) (-58.44 ± 8.99 kJ/mol), indicating a stronger interaction with the polar solvent. nih.gov Such computational methods can also predict changes in the relative energies of different conformers in various solvents. nih.govyale.edu

Molecular Dynamics (MD) simulations offer a dynamic perspective on solute-solvent interactions, revealing specific hydrogen bonding patterns and their lifetimes. For a molecule like this compound, which lacks a strong hydrogen bond donor (like an N-H proton), the primary interactions with protic solvents would involve the carbonyl oxygen of the amide group acting as a hydrogen bond acceptor. In aprotic polar solvents, dipole-dipole interactions would be more dominant. MD simulations can provide detailed information about the solvation shell around the molecule, highlighting the preferential orientation of solvent molecules and their impact on the solute's conformation.

The choice of solvent can also indirectly influence intermolecular interactions by affecting the conformational equilibrium of the molecule. For some N-phenylbenzamide derivatives, the presence of an N-methyl group can lead to a change in the preferred conformation (cis vs. trans) of the amide bond compared to their N-H counterparts. rsc.org The stability of these conformers can be solvent-dependent. For example, a study on N-phenylbenzamide derivatives showed that the free energy difference between bent and linear conformers varied between the gas phase and a solution in tetrachloroethene, a non-polar solvent. yale.edu Specifically, for one derivative, the free energy change was 3.31 kcal/mol in the gas phase and 1.84 kcal/mol in solution, indicating a solvent-induced stabilization of one conformer over the other. yale.edu

The table below illustrates the conceptual influence of different solvent types on the molecular interactions of this compound, based on general principles and findings for analogous compounds.

Solvent TypePredominant Solute-Solvent InteractionsExpected Impact on Conformation and Binding Energetics
Non-polar Aprotic (e.g., Hexane, Toluene)Van der Waals forcesMinimal specific interactions. Intramolecular forces and solute-solute interactions (if applicable) would dominate. Conformation is likely to be close to the gas-phase equilibrium structure.
Polar Aprotic (e.g., DMSO, Acetonitrile)Dipole-dipole interactions with the amide groupStabilization of polar ground and transition states. May influence the rotational barrier around the N-phenyl and N-ethyl bonds, altering the conformational landscape.
Polar Protic (e.g., Water, Ethanol)Hydrogen bonding (solvent as donor) to the carbonyl oxygenStrong stabilization of the amide group. Can significantly alter the energetics of binding by competing for hydrogen bonding sites on the molecule or a potential binding partner.

It is important to note that while these general principles provide a framework for understanding solvent effects, the precise quantitative impact on the binding energetics of this compound would require specific experimental studies, such as isothermal titration calorimetry or NMR spectroscopy in various solvents, complemented by high-level computational modeling.

Emerging Research Frontiers and Future Directions for N Ethyl 2 Methyl N Phenylbenzamide

Development of Novel Synthetic Methodologies for Complex Analogues and Libraries

The synthesis of N-substituted benzamides is a cornerstone of medicinal chemistry. beilstein-journals.org Traditional methods are being supplemented and replaced by more efficient and versatile synthetic strategies. Future research on N-ethyl-2-methyl-N-phenylbenzamide and its analogues will likely leverage these modern techniques to build libraries of compounds for screening and development.

Recent advancements in synthetic organic chemistry offer several promising avenues:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, increase yields, and enhance the purity of N-aryl-substituted benzamides. niscair.res.in It represents a greener and more efficient alternative to conventional heating methods. niscair.res.in

Rhodium-Catalyzed C-H Functionalization: A novel approach involves the rhodium-catalyzed amidation of benzoic acids with isocyanates, followed by decarboxylation. This method is particularly useful for creating meta-substituted N-aryl benzamides, which can be challenging to synthesize using traditional routes. nih.gov

Iron-Mediated Transamidation: Researchers have developed a method for synthesizing N-aryl amides from nitroarenes and acyl chlorides using iron dust as a reductant in water. This process is mild, selective, and scalable. rsc.org

One-Step Conversion to N-formanilide Derivatives: A recently developed one-step synthetic strategy allows for the direct conversion of benzamides into N-formanilide derivatives using oxalic acid as a hydride source, with yields up to 95%. nih.gov

These methodologies, summarized in the table below, will be instrumental in generating diverse libraries of this compound analogues for further investigation.

Synthetic MethodologyKey FeaturesPotential Advantages for Analogue Synthesis
Microwave-Assisted Synthesis Rapid, high-yield, solvent-free conditions. niscair.res.inEfficient library generation, reduced environmental impact. niscair.res.in
Rhodium-Catalyzed C-H Functionalization Enables synthesis of less common meta-substituted analogues. nih.govAccess to novel structural motifs and substitution patterns. nih.gov
Iron-Mediated Transamidation Mild, selective, and scalable process using readily available starting materials. rsc.orgCost-effective and environmentally friendly large-scale synthesis. rsc.org
One-Step N-formanilide Synthesis Direct conversion of benzamides with high yields. nih.govRapid access to a different class of derivatives for biological screening. nih.gov

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how a molecule interacts with its biological target is fundamental to drug discovery and chemical biology. Advanced spectroscopic techniques are now enabling researchers to monitor these interactions in real time and with high sensitivity. For this compound and its future analogues, these methods will be crucial for elucidating their mechanisms of action.

Promising techniques for real-time interaction monitoring include:

Real-Time In-Cell NMR: In-cell Nuclear Magnetic Resonance (NMR) spectroscopy allows for the observation of molecular interactions directly within living cells. inext-discovery.eujove.com The use of NMR bioreactors can maintain the viability of human cells for extended periods, enabling the real-time monitoring of ligand binding and conformational changes in intracellular proteins. inext-discovery.eujove.com

Thermostable Raman Interaction Profiling (TRIP): TRIP is a novel technique that uses Raman spectroscopy to detect the binding of ligands to proteins at low concentrations, mimicking physiological conditions. spectroscopyonline.com This label-free method provides rapid and direct measurement of binding interactions. spectroscopyonline.com

Signal Amplification By Reversible Exchange (SABRE): SABRE is a hyperpolarization technique that enhances NMR signals of molecules like ligands, allowing for spectroscopy at concentrations close to physiological levels. rsc.org This method is particularly useful for detecting the binding of small molecules to proteins. rsc.org

Fluorescence Polarization: This technique measures changes in the polarization of fluorescently labeled ligands upon binding to their receptors, allowing for the continuous monitoring of binding and dissociation events. annualreviews.org

Integrated Computational and Experimental Approaches for Rational Design and Optimization

The synergy between computational modeling and experimental validation is accelerating the discovery of new molecules with desired properties. For this compound, such integrated approaches can guide the rational design of more potent and selective analogues.

A notable example of this approach is a study on insect repellents, which included this compound. plos.orgplos.orgplos.org This research integrated Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and experimental bioassays to design and identify novel repellent chemotypes. plos.orgplos.orgplos.org

The following table outlines the integrated workflow used in the insect repellent study, which serves as a model for future research on this compound:

StageTechniquePurpose
Design Molecular Field Topology Analysis (MFTA), Scaffold Hopping, Molecular DockingTo design and virtually screen a large number of analogues for potential activity. plos.orgplos.org
Synthesis/Procurement Chemical Synthesis or Commercial SourcingTo obtain the most promising candidates identified through virtual screening. plos.org
Bioassay Minimum Effective Dosage (MED) determinationTo experimentally measure the repellent activity of the synthesized/procured compounds. plos.org
Optimization Iterative cycle of design, synthesis, and testingTo refine the chemical structure for improved activity based on experimental results. plos.org

In this study, this compound was one of the carboxamides evaluated for its repellency against Aedes aegypti. plos.orgplos.org

Exploration of this compound as a Scaffold for Chemical Biology Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The benzamide (B126) scaffold is a versatile starting point for the design of such probes due to its synthetic tractability and presence in many biologically active molecules. nih.gov

Future research could focus on adapting the this compound structure to create:

Activity-Based Probes (ABPPs): These probes contain a reactive group that covalently binds to the active site of a target enzyme, allowing for its identification and characterization. beilstein-journals.org

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, enabling the study of ligand-receptor interactions.

Fluorescently Labeled Probes: The addition of a fluorophore to the benzamide scaffold would allow for the visualization of its localization and interactions within cells.

The development of such probes based on the this compound core would be invaluable for identifying its cellular targets and understanding its mechanism of action.

Identification of Underexplored Biological Targets and Pathways for Benzamide Activity

While benzamides are known to interact with a variety of targets, there remains a vast and underexplored landscape of biological pathways that could be modulated by these compounds. The identification of novel targets for this compound is a key area for future research.

Potential underexplored targets for benzamide derivatives include:

ATP-Binding Cassette (ABC) Transporters: The ABCG2 transporter is implicated in multidrug resistance in cancer. A novel benzamide derivative has been shown to inhibit this transporter, restoring the efficacy of chemotherapeutic drugs. nih.gov

Viral Proteins: Benzamide derivatives have been identified as inhibitors of viral capsid assembly, representing a promising antiviral strategy. mdpi.com

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): This is an attractive therapeutic target for various cancers, and selective ROR1 inhibitors based on a benzamide scaffold have been developed. spectroscopyonline.com

Carbonic Anhydrases and Acetylcholinesterase: Novel benzenesulfonamides carrying a benzamide moiety have shown inhibitory activity against these enzymes, which are relevant to various diseases. nih.gov

A patent has also mentioned this compound in the context of RORγ modulators, suggesting another potential therapeutic area for investigation. google.com

Multi-Targeted Ligand Design Strategies Based on this compound Core Structure

Complex diseases like Alzheimer's often involve multiple pathological pathways, making multi-targeted ligands an attractive therapeutic strategy. mdpi.com The benzamide core is a privileged scaffold for the design of such ligands, as it can be readily modified to interact with multiple targets. mdpi.com

Future research could leverage the this compound structure as a starting point for designing multi-targeted agents. This could involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of other molecules known to bind to different targets.

Fragment-Based Design: Using fragments of this compound in combination with other fragments to build new molecules with multi-target activity.

The development of multi-targeted ligands based on the this compound core could lead to more effective therapies for a range of complex diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.